5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that incorporates both oxazole and oxadiazole rings. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry for drug development. The unique arrangement of nitrogen and oxygen atoms within these rings contributes to the compound's distinctive chemical properties and reactivity, which are essential for its potential applications in pharmaceuticals and material science .
This compound is synthesized through various chemical processes, primarily involving cyclization reactions that form the oxazole and oxadiazole structures. The synthesis can be optimized for industrial production to enhance yield and cost-effectiveness.
5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid falls under the classification of heterocycles, specifically belonging to the oxazole and oxadiazole classes. These classes are known for their roles in pharmacology due to their biological activity, including antimicrobial and anticancer properties .
The synthesis of 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves:
The synthetic routes can vary significantly based on the desired yield and purity. Some methods utilize traditional batch reactions, while others may incorporate continuous flow reactors for enhanced control over reaction conditions. Additionally, catalysts can be employed to improve reaction rates and selectivity.
The molecular formula of 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is , with a molecular weight of approximately 209.16 g/mol. The IUPAC name reflects its structural components:
Key structural data includes:
These identifiers facilitate the identification and study of this compound in chemical databases.
The reactivity of 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is influenced by its heterocyclic structure:
The compound's reactivity can be modulated through structural modifications. For instance, introducing electron-donating groups can enhance electrophilicity at specific sites on the molecule .
The mechanism of action for compounds like 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C8H7N3O4 |
Molecular Weight | 209.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under various conditions:
5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and materials with diverse applications across various scientific fields.
The strategic incorporation of heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, providing the structural basis for >85% of clinically approved small-molecule therapeutics. Nitrogen-oxygen heterocycles, in particular, demonstrate unparalleled versatility in mimicking biological motifs while enhancing physicochemical stability—a critical requirement for drug bioavailability and target engagement. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure within this domain, with its integration into hybrid architectures like 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid exemplifying contemporary drug design paradigms that leverage synergistic pharmacophoric elements [1] [10].
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—occupies a pivotal position in drug discovery due to its exceptional bioisosteric properties and metabolic resilience. Functioning as a hydrolytically stable mimetic of ester and amide functionalities, this scaffold circumstitutes metabolic liabilities while preserving spatial geometry critical for target binding [1] [9]. Its physicochemical profile includes moderate lipophilicity (typically LogP 1.5–2.5), hydrogen-bond accepting capability (2–3 acceptor sites), and aromatic diene character, facilitating diverse intermolecular interactions with biological targets [8] [9].
Structurally, the 1,2,4-oxadiazole ring enables bidirectional pharmacophore elaboration through C3 and C5 substituents. This versatility is evidenced in FDA-approved agents:
Table 1: Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
Therapeutic Area | Clinical/Biological Significance | Key Structural Features |
---|---|---|
Antimicrobial | DNA gyrase inhibition (E. coli IC₅₀ = 1.2 μM) [3] | 3-Pyrrole substitution |
Antileishmanial | Leishmania infantum promastigote selectivity (SI = 18.7) [9] | Cyclohexylamino-C5 linkage |
Anticancer | Cytotoxic vs. HeLa/CaCo-2 (phidianidines) [1] | Natural indole-oxadiazole fusion |
CNS Agents | Anxiolytic activity (fasiplon) [1] | 3-Aminoalkyl substitution |
The scaffold’s metabolic stability stems from resistance to cytochrome P450-mediated degradation and hydrolytic enzymes, translating to improved pharmacokinetic profiles in vivo. For instance, bis-oxadiazole anti-staphylococcal agents exhibit extended half-lives and low systemic clearance in murine models [3] [9].
Hybrid heterocyclic systems exemplify strategic molecular design to amplify bioactivity. The fusion of a 1,3-oxazole with 1,2,4-oxadiazole—exemplified by 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid—creates a multifunctional pharmacophore with orthogonal electronic and steric properties. The dimethyloxazole moiety contributes:
Table 2: Electronic and Conformational Effects in Oxazole-Oxadiazole Hybrids
Oxazole Substituent | Electronic Effect on Oxadiazole | Biological Consequence |
---|---|---|
5-Dimethyl | +M effect → increased electron density at C5 | Enhanced nucleophilic substitution resistance |
Unsubstituted | Neutral → moderate dipole (~4.5 D) | Balanced cell permeability |
4-Nitro | -M effect → reduced HOMO energy | Improved oxidative stability |
This architectural synergy enables multi-target engagement. Computational analyses indicate that such hybrids adopt low-energy conformations (<5 kcal/mol rotational barriers) where the oxazole and oxadiazole planes dihedral angles of 30°–50°, positioning substituents for simultaneous interaction with adjacent enzyme subpockets [4] [6]. In antimicrobial contexts, these systems inhibit penicillin-binding proteins (PBPs) and DNA gyrase by mimicking peptide/ATP motifs—validated by MIC₉₀ values of 75 μM against Enterococcus faecalis for advanced leads [3] [8].
The therapeutic application of 1,2,4-oxadiazoles spans >130 years, evolving from synthetic curiosities to targeted therapeutics:
Table 3: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Key Developments | Representative Agents |
---|---|---|
1884–1940 | Core synthesis methodologies | N/A (academic compounds) |
1950–1970 | First-generation therapeutics | Oxolamine, Prenoxdiazine |
1980–2000 | CNS and cardiovascular agents | Fasiplon, Butalamine |
2000–2020 | Targeted therapies and natural products | Ataluren, Phidianidines |
2020–present | Hybrid architectures | 5-(Dimethyloxazolyl)-oxadiazoles |
This evolution underscores three paradigm shifts: (1) transition from empirical screening to structure-based design; (2) exploitation of bioisosteric equivalence for ADME optimization; (3) strategic incorporation into hybrid pharmacophores to address polypharmacology. Contemporary research focuses on rational hybridization—exemplified by 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid—where the oxazole’s metabolic stability complements the oxadiazole’s hydrogen-bonding profile, creating synergistic pharmacokinetic-dynamic balance [6] [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8